molecular formula C11H15NO3 B12740322 Mdmeo CAS No. 74698-48-9

Mdmeo

Cat. No.: B12740322
CAS No.: 74698-48-9
M. Wt: 209.24 g/mol
InChI Key: MTIKJUJMCMDSGM-UHFFFAOYSA-N
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Description

3,4-Methylenedioxy-N-methoxyamphetamine, commonly known as Mdmeo, is a lesser-known psychedelic drug and a substituted amphetamine. It is the N-methoxy analogue of 3,4-methylenedioxyamphetamine (MDA). This compound was first synthesized by Alexander Shulgin and is known for producing few to no effects. It is typically found as white crystals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mdmeo can be synthesized through various synthetic routes. One common method involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methoxyamine hydrochloride in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in a solvent like methanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its limited use and legal restrictions. the general principles of organic synthesis, such as maintaining appropriate reaction conditions and using high-purity reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

Mdmeo undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Mdmeo has limited scientific research applications due to its status as a lesser-known psychedelic drug. it has been studied in the context of:

    Chemistry: As a model compound for studying the reactivity of substituted amphetamines.

    Biology: Investigating its effects on neurotransmitter systems.

    Medicine: Exploring its potential therapeutic effects, although data is limited.

    Industry: Limited industrial applications due to legal restrictions.

Mechanism of Action

The mechanism of action of Mdmeo is not well-understood due to limited data. it is believed to interact with neurotransmitter systems in the brain, similar to other substituted amphetamines. It may act as a serotonin and dopamine releaser, influencing mood and perception .

Comparison with Similar Compounds

Similar Compounds

    3,4-Methylenedioxyamphetamine (MDA): Mdmeo is the N-methoxy analogue of MDA.

    3,4-Methylenedioxy-N-ethylamphetamine (MDEA): Another substituted amphetamine with similar structural features.

    3,4-Methylenedioxy-N-methylamphetamine (MDMA): A well-known substituted amphetamine with entactogenic effects.

Uniqueness

This compound is unique due to its N-methoxy substitution, which differentiates it from other similar compounds. This substitution may influence its pharmacological properties and effects .

Properties

CAS No.

74698-48-9

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-methoxypropan-2-amine

InChI

InChI=1S/C11H15NO3/c1-8(12-13-2)5-9-3-4-10-11(6-9)15-7-14-10/h3-4,6,8,12H,5,7H2,1-2H3

InChI Key

MTIKJUJMCMDSGM-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)NOC

Origin of Product

United States

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